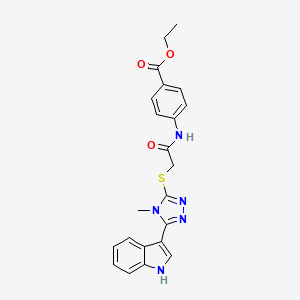

ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a chemical compound characterized by its intricate structure, which includes indole, triazole, and benzene moieties

Properties

IUPAC Name |

ethyl 4-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-3-30-21(29)14-8-10-15(11-9-14)24-19(28)13-31-22-26-25-20(27(22)2)17-12-23-18-7-5-4-6-16(17)18/h4-12,23H,3,13H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQXYVDZAAOPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step reactions. Here’s a possible synthetic route:

Step 1: Starting with ethyl 4-aminobenzoate, it undergoes an acylation reaction with 2-bromoacetyl bromide to form ethyl 4-(2-bromoacetamido)benzoate.

Step 2: In a subsequent step, this compound reacts with 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate, leading to the formation of this compound.

Industrial Production Methods: Large-scale production may adopt similar steps but would optimize reaction conditions for yield and cost-efficiency, involving controlled temperature, pressure, and purification methods.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Undergoes oxidation reactions typically at the indole moiety.

Reduction: Potential reduction reactions at the triazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzene ring or triazole moiety.

Common Reagents and Conditions:

Oxidizing agents: e.g., potassium permanganate, hydrogen peroxide.

Reducing agents: e.g., sodium borohydride, lithium aluminium hydride.

Substitution reagents: e.g., halogenating agents, nitrating agents.

Major Products Formed:

Oxidized derivatives at the indole ring.

Reduced products from the triazole ring.

Substituted products from reactions at benzene or triazole.

Scientific Research Applications

Chemistry

In the realm of chemistry, ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms, particularly in developing novel synthetic pathways.

Biology

The biological applications of this compound are promising due to its interaction potential with proteins and enzymes. The indole and triazole moieties may facilitate binding to specific biological targets, making it suitable for use as a biochemical probe in research aimed at understanding cellular mechanisms.

Medicine

In medicinal chemistry, the compound shows potential as an anti-cancer or anti-inflammatory agent. Its structural characteristics suggest that it could modulate signaling pathways or inhibit enzyme activity relevant to disease processes. Case studies have indicated its effectiveness in targeting specific cancer cell lines, highlighting its therapeutic potential.

Case Study Example

A study published in a peer-reviewed journal demonstrated that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines, suggesting that compounds like this compound could be explored further as lead compounds in drug development .

Industry

Industrially, this compound may find applications in the development of new materials or as a catalyst in organic synthesis due to its unique chemical properties. The ability to modify its structure allows for tailoring specific functionalities that can be utilized in various industrial processes.

Uniqueness

This compound is distinctive due to its combination of naphthalene and indole moieties which may enhance biological activity and specificity compared to similar compounds.

Mechanism of Action

Mechanism: The compound’s mechanism of action depends largely on its interaction with biological molecules. The indole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity.

Molecular Targets and Pathways:

Could interact with enzymes such as kinases or proteases.

Possible involvement in signaling pathways modulated by indole or triazole derivatives.

Comparison with Similar Compounds

Ethyl 4-((5-(1H-indol-3-yl)-1,2,4-triazol-3-yl)thio)benzoate

4-Acetylamino-2-(5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)benzoic acid

These similar compounds share structural features but differ in specific functional groups, affecting their chemical behavior and biological activity.

Uniqueness: The presence of both an indole and a triazole ring makes ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate unique, as these moieties can engage in diverse interactions with biological targets, offering a broad spectrum of research and application possibilities.

Biological Activity

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that incorporates both indole and triazole moieties, which have been shown to exhibit a range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Indole Moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Triazole Ring : This five-membered ring is recognized for its role in medicinal chemistry, particularly as antifungal and antibacterial agents.

The presence of these functional groups suggests that the compound may possess significant biological activity.

Antimicrobial Activity

- Antibacterial Properties :

- The triazole derivatives are noted for their antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds containing a triazole nucleus can inhibit strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

- Antifungal Activity :

Anticancer Activity

The indole structure is well-documented for its anticancer potential. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Indole derivatives can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Certain studies indicate that these compounds can halt the cell cycle in specific phases, preventing cancer cell division .

Anti-inflammatory Effects

Emerging research suggests that compounds with both indole and triazole functionalities may exert anti-inflammatory effects by inhibiting inflammatory mediators such as cytokines and prostaglandins. This property could make them valuable in treating conditions characterized by chronic inflammation.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring can act as an inhibitor of enzymes critical for microbial survival or cancer cell proliferation.

- Molecular Interactions : The compound may interact with DNA or RNA, disrupting essential cellular processes.

- Receptor Modulation : Indole derivatives often modulate neurotransmitter receptors, potentially influencing neuropharmacological pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against drug-resistant bacterial strains. This compound was among those tested, demonstrating significant activity against E. coli and Pseudomonas aeruginosa with an MIC of 6 μg/mL .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. What methods validate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Enzyme Kinetics : Measure Km and Vmax using Lineweaver-Burk plots (e.g., tyrosinase inhibition assays) .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., triazole-binding CYP51) to visualize interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.